1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea
Description
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with methyl groups at positions 4 and 5. The 2-position of the pyrimidine ring is functionalized with a 4-methylpiperazinyl group, while the 5-position is linked to a urea moiety bearing a 2-fluorophenyl substituent. The ortho-fluorine on the phenyl ring may influence steric and electronic interactions in binding pockets, distinguishing it from meta- or para-substituted analogs.
Properties
IUPAC Name |
1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O/c1-12-16(23-18(26)22-15-7-5-4-6-14(15)19)13(2)21-17(20-12)25-10-8-24(3)9-11-25/h4-7H,8-11H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGCMKPNMHNWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with a fluorophenyl isocyanate under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and reactors can help in maintaining the reaction parameters, such as temperature and pressure, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: The pyrimidinyl core can be reduced to form a pyrimidinylamine derivative.
Substitution: The methylpiperazinyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorophenol derivatives.
Reduction: Pyrimidinylamine derivatives.
Substitution: Alkylated or aminated derivatives of the methylpiperazinyl group.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological systems due to its unique structure.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its chemical properties make it useful in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Pyrimidine Ring Modifications
- 4-Methylpiperazinyl vs. In contrast, pyrrolidinyl analogs (e.g., ) lack this basic nitrogen, which may reduce affinity for targets requiring charge-charge interactions.
- Methyl Groups (Positions 4 and 6) : Common across all compounds, these groups likely stabilize the pyrimidine ring conformation and modulate steric bulk.
Phenyl Substituent Variations
- 3-Fluoro-4-methylphenyl : The meta-fluorine and para-methyl substituents introduce electronic effects (electron-withdrawing fluorine) and increased hydrophobicity, which could alter membrane permeability.
- 5-Chloro-2,4-dimethoxyphenyl : Methoxy groups enhance electron density on the phenyl ring, while the chloro substituent adds hydrophobicity and may influence halogen bonding.
Functional and Application-Based Comparisons
Pharmaceutical vs. Agrochemical Urea Derivatives
These agrochemicals often feature chlorinated or sulfonylated phenyl groups, which increase environmental stability but reduce biocompatibility . The target compound’s 4-methylpiperazinyl group and simpler substitution pattern may prioritize target specificity over environmental persistence.
Biological Activity
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to significant therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.5 g/mol. The compound features a pyrimidine ring substituted with dimethyl and piperazine groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N8 |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 2877750-93-9 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and receptors associated with tumor growth and angiogenesis. It is posited that the compound may inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which play a crucial role in cancer progression and metastasis .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including bladder cancer cells. For instance, in RT112 bladder cancer xenografts overexpressing FGFR3, the compound demonstrated substantial antitumor efficacy .
Case Study:
In a study evaluating the efficacy of similar pyrimidine derivatives, compounds were tested against multiple cancer cell lines, revealing IC50 values indicating their potency. For example:
- Compound A : IC50 = 26 µM against A549 lung cancer cells.
- Compound B : IC50 = 49.85 µM against breast cancer cells.
These findings suggest that structural modifications can lead to enhanced anticancer activity.
Other Biological Activities
Beyond its anticancer properties, this compound has shown potential in other therapeutic areas:
- Anti-inflammatory Effects : Similar compounds have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating a broader spectrum of biological activity.
Research Findings
Recent advancements in drug design involving similar compounds have highlighted their potential as multi-target agents in treating complex diseases such as cancer. The following table summarizes key findings from various studies:
Q & A
Basic: What are the optimal synthetic routes for 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrimidine core. Key steps include:
- Pyrimidine functionalization : Introduce the 4-methylpiperazine group via nucleophilic substitution at the pyrimidine C2 position using 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Urea linkage formation : React the intermediate 5-aminopyrimidine derivative with 2-fluorophenyl isocyanate in anhydrous dichloromethane or THF, catalyzed by triethylamine .
- Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate the final product.
Critical Parameters : Monitor reaction progress via TLC or LC-MS to avoid over-substitution. Optimize solvent polarity and temperature to enhance yield (typically 50–70%) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups at C4/C6, fluorophenyl urea linkage). Compare peaks with analogous pyrimidine-urea derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₄FN₆O: 385.19) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Validation : Cross-reference spectral data with structurally related compounds (e.g., fluorophenyl-urea analogs) to resolve ambiguities in peak assignments .
Advanced: How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be systematically resolved?
Methodological Answer:
Address variability through:
- Standardized assay conditions : Control variables like cell line passage number, serum concentration, and incubation time. For kinase inhibition assays, validate ATP concentration and buffer pH .
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and apply statistical tools like Grubbs’ test to identify outliers .
Case Study : If IC₅₀ varies across studies, re-test the compound in parallel with a reference inhibitor (e.g., imatinib for kinase targets) under identical conditions .
Advanced: What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or Aurora kinases). Prioritize docking poses with hydrogen bonds to the urea moiety and π-π stacking with the fluorophenyl group .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-pyrimidine core in hydrophobic binding pockets .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing 2-fluorophenyl with 3-fluorophenyl) to guide SAR .
Validation : Cross-correlate computational predictions with experimental SPR or ITC data .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence target selectivity?
Methodological Answer:
- SAR studies : Synthesize analogs with halogen substitution (F, Cl, Br) at the phenyl ring. Test against a panel of 10–15 kinases to identify selectivity trends .
- Electrostatic potential mapping : Use DFT calculations (Gaussian 09) to compare electron-withdrawing effects of F vs. Cl on urea hydrogen-bonding capacity .
- Crystallography : Co-crystallize analogs with target proteins (e.g., PDB deposition) to visualize halogen interactions with kinase hinge regions .
Example : Fluorine’s smaller van der Waals radius may reduce steric hindrance in tight binding pockets compared to chlorine .
Advanced: What strategies assess this compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. The urea linkage is prone to hydrolysis under acidic/alkaline conditions .
- Plasma stability : Incubate with human plasma (37°C, 1–4 hrs) and quantify parent compound loss using LC-MS/MS. Piperazine groups may enhance solubility but reduce metabolic stability .
- Light sensitivity : Conduct ICH Q1B photostability testing to determine if the fluorophenyl group necessitates amber vial storage .
Advanced: How to design analogs with improved pharmacokinetic (PK) properties?
Methodological Answer:
- Bioisosteric replacement : Substitute the 4-methylpiperazine with a morpholine ring to reduce CYP3A4-mediated metabolism .
- Prodrug strategies : Mask the urea group as a carbamate ester to enhance oral bioavailability .
- LogP optimization : Introduce polar substituents (e.g., hydroxyl groups) to lower cLogP from ~3.5 to <2.5, improving aqueous solubility .
Validation : Perform in vitro ADME assays (Caco-2 permeability, microsomal stability) to prioritize candidates .
Advanced: What experimental frameworks evaluate off-target effects (e.g., CYP450 inhibition)?
Methodological Answer:
- CYP450 inhibition assays : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Measure IC₅₀ via LC-MS/MS metabolite quantification .
- Panels for off-target screening : Test at 10 µM against 50+ GPCRs, ion channels, and transporters (Eurofins Cerep) to identify promiscuity risks .
- Transcriptomics : Treat cell lines (e.g., HepG2) and perform RNA-seq to detect pathway-level perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
